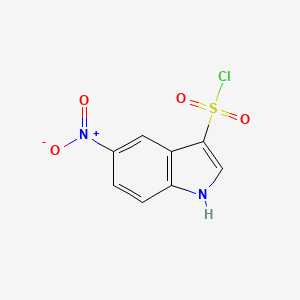

![molecular formula C13H14O3S2 B2598081 Ethyl 5-acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate CAS No. 555154-25-1](/img/structure/B2598081.png)

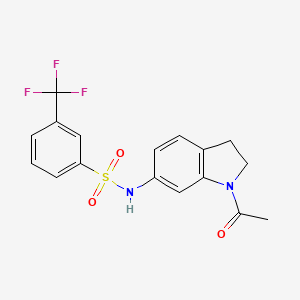

Ethyl 5-acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Ethyl 5-acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate” is a chemical compound with the molecular formula C13H14O3S2 . It is a type of thiophene derivative. Thiophene derivatives are known for their wide range of therapeutic properties and diverse applications in medicinal chemistry .

Synthesis Analysis

Thiophene derivatives can be synthesized from enaminones via reactions with different nucleophiles and electrophiles . The structure of the synthesized compounds can be confirmed through spectral information .Molecular Structure Analysis

The molecular structure of “this compound” can be derived from its spectral information . The mass spectrum of a similar compound displayed the molecular ion [M]+ at m/z = 461 (6%), corresponding to the molecular formula (C24H31NO6S) .Chemical Reactions Analysis

The reactivity of enaminones, which are used in the synthesis of thiophene derivatives, is due to their ability to consolidate the ambident nucleophilicity of enamines and electrophilicity of enones . They can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 . In addition, they can be attacked by an electrophile at C-2, oxygen, and/or nitrogen sites with reactivity order C-2 > N > O .Scientific Research Applications

Chemical Synthesis and Reactions

- Ethyl 5-acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate derivatives have been used in selective hydrazidation reactions, demonstrating their utility in organic synthesis and chemical transformations (Jing, 2011).

- These compounds are also involved in one-pot synthesis processes under phase-transfer catalysis conditions, highlighting their role in the efficient synthesis of thieno[2,3-b]thiophenes derivatives, which are important for the development of biologically active compounds (El-Saghier, 1993).

Biological Activity

- Certain derivatives have shown antiproliferative activity against cancer cell lines, indicating their potential in cancer research and treatment (Ghorab et al., 2013).

- These compounds have also been studied for their antimicrobial properties, with some demonstrating significant efficacy against various microbial strains, suggesting their potential use in developing new antimicrobial agents (Kheder & Mabkhot, 2012).

Material Science

- This compound derivatives have been used to functionalize microporous lanthanide-based metal-organic frameworks, indicating their role in enhancing gas adsorption, sensing properties, and magnetic properties of these materials (Wang et al., 2016).

Electronic Applications

- These derivatives have been utilized in the synthesis of luminescent thiophenes, demonstrating their application in the field of organic electronics and light-emitting materials (Teiber & Müller, 2012).

Mechanism of Action

Future Directions

Thiophene derivatives, including “Ethyl 5-acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate”, have promising pharmacological characteristics . Future research could focus on synthesizing new thiophene-containing compounds and investigating their biological activity . Changing the substituents at position-2 of the thiophene ring significantly affects their biological activity .

Properties

IUPAC Name |

ethyl 2-acetyl-3,4-dimethylthieno[2,3-b]thiophene-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3S2/c1-5-16-12(15)11-7(3)9-6(2)10(8(4)14)17-13(9)18-11/h5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCRNZJWNILVMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(S1)SC(=C2C)C(=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-fluorobenzenesulfonamide](/img/structure/B2597998.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2598006.png)

![N-[3-(Furan-2-YL)-3-hydroxypropyl]-3,3-diphenylpropanamide](/img/structure/B2598007.png)

![7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2598011.png)

![6-allyl-4-(4-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2598014.png)

![ethyl [4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2598016.png)

![N-[2-methoxy-5-(trifluoromethyl)phenyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2598019.png)

![2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2598021.png)